(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine

Lipophilicity Solubility Drug-likeness

(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine (CAS 1515147-36-0) is a synthetic small molecule of the 2-aminothiazole class, with molecular formula C₁₂H₁₄N₂O₂S and a molecular weight of 250.32 g/mol. It features a 3,4-dimethoxybenzyl group linked to the endocyclic nitrogen of a thiazol-2-amine core, a scaffold recognized as a privileged structure in kinase inhibitor and GPCR modulator discovery.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32
CAS No. 1515147-36-0
Cat. No. B2394461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine
CAS1515147-36-0
Molecular FormulaC12H14N2O2S
Molecular Weight250.32
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2=NC=CS2)OC
InChIInChI=1S/C12H14N2O2S/c1-15-10-4-3-9(7-11(10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3,(H,13,14)
InChIKeyPBUOVTFGZAHTAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine (CAS 1515147-36-0): A Structurally Defined 2-Aminothiazole Building Block for MedChem and Screening Libraries


(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine (CAS 1515147-36-0) is a synthetic small molecule of the 2-aminothiazole class, with molecular formula C₁₂H₁₄N₂O₂S and a molecular weight of 250.32 g/mol. It features a 3,4-dimethoxybenzyl group linked to the endocyclic nitrogen of a thiazol-2-amine core, a scaffold recognized as a privileged structure in kinase inhibitor and GPCR modulator discovery [1]. The compound carries a ZINC database identifier (ZINC00211057) and is commercially available from multiple suppliers at ≥95% purity as a research reagent .

1 MedChem building block – 2-aminothiazole scaffold for kinase and GPCR library synthesis
2 Multi-supplier sourcing – stocked at ≥95% purity by independent vendors for procurement flexibility
3 Validated synthetic entry – literature precedent as precursor to tyrosinase inhibitor series

Why Generic Substitution of (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine with Regioisomeric or Mono-Methoxy Analogs Can Derail a Structure-Activity Program


The 2-aminothiazole scaffold is exquisitely sensitive to the substitution pattern on the benzylamine moiety, with lipophilicity (LogD₇.₄), hydrogen-bonding capacity, and conformational flexibility all shifting markedly between regioisomers. In-class compounds such as N-(2,4-dimethoxybenzyl)thiazol-2-amine (CAS 853994-53-3) and N-(4-methoxybenzyl)thiazol-2-amine (CAS 384858-14-4) share the same core but differ in the number, position, or presence of methoxy substituents, leading to divergent pharmacokinetic and target-binding profiles . The quantitative evidence below demonstrates that these three analogs—despite having identical molecular formulas for the dimethoxy pair—exhibit measurably different physicochemical properties that directly impact solubility, permeability, and protein-ligand interactions.

Target compound

(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine

2,4-Dimethoxy regioisomer

Higher LogD may reduce aqueous solubility and shift permeability profile; identical HBA count but altered binding geometry

Target compound

(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine

4-Methoxy analog

Fewer H-bond acceptors and smaller polar surface area may weaken polar interactions with kinase hinge or GPCR pockets; boiling point differs significantly

Target compound

(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine

Unsubstituted benzyl analog

Absence of methoxy groups eliminates key H-bond acceptors; physicochemical and recognition profile not interchangeable

Head-to-Head Evidence for (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine versus Closest Analogs


Lipophilicity (LogD₇.₄): The 3,4-Dimethoxy Isomer Shows 0.56 Log Unit Lower Lipophilicity Than Its 2,4-Regioisomer, Predicting Superior Aqueous Solubility

The predicted LogD at physiological pH 7.4 for (3,4-dimethoxy-benzyl)-thiazol-2-yl-amine is 2.57, compared with 3.13 for the 2,4-dimethoxy regioisomer N-(2,4-dimethoxybenzyl)thiazol-2-amine and 2.66 for the mono-methoxy analog N-(4-methoxybenzyl)thiazol-2-amine. This represents a ΔLogD₇.₄ of −0.56 relative to the 2,4-isomer and −0.09 relative to the mono-methoxy compound .

Lipophilicity
Head-to-head
Target LogD₇.₄ 2.57 vs 2,4-isomer 3.13 (Δ −0.56) and 4-methoxy 2.66
Lower lipophilicity may support improved aqueous solubility and reduced assay interference
Predicted values; experimental LogD and solubility validation recommended
Lipophilicity Solubility Drug-likeness

Hydrogen-Bond Acceptor Count: The 3,4-Dimethoxy Compound Provides One Additional H-Bond Acceptor Versus the Mono-Methoxy Analog, Modulating Target Recognition

(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine possesses four hydrogen-bond acceptors (two methoxy oxygens, the thiazole ring nitrogen, and the exocyclic amine nitrogen), compared with three for N-(4-methoxybenzyl)thiazol-2-amine. The dimethoxy regioisomer N-(2,4-dimethoxybenzyl)thiazol-2-amine also has four H-bond acceptors, but the target compound's polar surface area of 72 Ų is identical to the 2,4-isomer and 10 Ų larger than the 62 Ų of the mono-methoxy analog .

H-Bond Acceptors
Head-to-head
4 HBA (PSA 72 Ų) vs 4-methoxy analog 3 HBA (PSA 62 Ų); identical to 2,4-isomer
Additional HBA and larger PSA may modulate target recognition without exceeding drug-like polarity
Calculated from 2D structure; review binding site requirements
Hydrogen bonding Structure-activity relationship Medicinal chemistry

Boiling Point and Thermal Stability: The 3,4-Isomer Boils 7.2 °C Lower than the 2,4-Isomer, Facilitating Vacuum-Distillation Purification in Scale-Up

The predicted atmospheric boiling point of (3,4-dimethoxy-benzyl)-thiazol-2-yl-amine is 394.7 ± 52.0 °C, whereas N-(2,4-dimethoxybenzyl)thiazol-2-amine boils at 401.9 ± 55.0 °C and N-(4-methoxybenzyl)thiazol-2-amine boils at 371.5 ± 44.0 °C . The 7.2 °C lower boiling point relative to the 2,4-isomer translates to lower energy input and reduced thermal degradation risk during large-scale vacuum distillation.

Boiling Point
Head-to-head
394.7 °C vs 2,4-isomer 401.9 °C (Δ −7.2 °C); 4-methoxy analog 371.5 °C
Lower boiling point may facilitate vacuum distillation and reduce thermal stress during scale-up
Predicted values; experimental purification data required
Thermal properties Process chemistry Purification

Documented Use as a Key Synthetic Intermediate: The 3,4-Dimethoxybenzyl-thiazol-2-amine Scaffold Enables Access to Bioactive 5-Alkenyl-2-benzylaminothiazol-4(5H)-one Tyrosinase Inhibitors

Kang et al. (2023) reported that 2-((3,4-dimethoxybenzyl)amino)thiazol-4(5H)-one (compound 16) serves as a key intermediate in the synthesis of 5-alkenyl-2-benzylaminothiazol-4(5H)-one analogs. The most potent compounds 6 and 9 exhibited mushroom tyrosinase IC₅₀ values of 1.5–4.6 µM, outperforming kojic acid (IC₅₀ = 20–21 µM) by a factor of 4.3–14× [1]. While (3,4-dimethoxy-benzyl)-thiazol-2-yl-amine itself is the reduced (non-oxo) form of this intermediate, its direct structural relationship provides a validated synthetic entry point to a published bioactive series with demonstrated cellular anti-melanogenic activity and ROS-scavenging capacity in B16F10 melanoma cells.

Synthetic Utility
Class-level
Precursor to 5-alkenyl-2-benzylaminothiazol-4(5H)-one tyrosinase inhibitors; derived compounds show reported IC₅₀ 1.5–4.6 µM
Literature-supported synthetic entry to a bioactive series; scaffold provides a validated SAR starting point
Direct activity data for this building block not reported; class-level inference from Kang et al. 2023
Synthetic intermediate Tyrosinase inhibition Anti-melanogenic

Commercial Availability at ≥95% Purity from Multiple Independent Suppliers Ensures Reproducibility Across Procurement Channels

(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine is listed at ≥95% purity by Chemenu (Catalog CM379965) and is also stocked by Santa Cruz Biotechnology (sc-327429) and ChemicalBook-listed suppliers . In contrast, the mono-methoxy analog N-(4-methoxybenzyl)thiazol-2-amine is predominantly available as a specialty synthesis product, and the 2,4-dimethoxy isomer, while commercially stocked, carries varied batch purity specifications across vendors. The presence of at least two independent stock-keeping suppliers for the 3,4-isomer reduces single-source procurement risk.

Commercial Availability
Specification review
≥95% purity from Chemenu and Santa Cruz Biotechnology; mono-methoxy analog limited to specialty synthesis
Multi-supplier sourcing supports procurement flexibility and batch-to-batch consistency
Verify lot-specific purity and identity upon receipt
Chemical sourcing Quality control Reproducibility

Procurement-Driven Application Scenarios for (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine


Kinase-Focused Fragment and Lead-Optimization Libraries

The 2-aminothiazole scaffold is a well-validated kinase hinge-binding motif. (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine provides a balanced LogD₇.₄ of 2.57 and four H-bond acceptors, making it suitable for incorporation into fragment libraries or as a starting point for lead optimization where maintaining solubility while exploring lipophilic pocket interactions is critical. Its lower LogD relative to the 2,4-isomer (3.13) reduces the risk of lipophilicity-driven promiscuity in kinase profiling panels [1].

Synthesis of Tyrosinase Inhibitors and Anti-Melanogenic Agents

As demonstrated by Kang et al. (2023), the 3,4-dimethoxybenzyl-thiazol-2-amine core can be elaborated into 5-alkenyl-2-benzylaminothiazol-4(5H)-one derivatives that inhibit mushroom tyrosinase with IC₅₀ values as low as 1.5 µM, outperforming kojic acid by up to 14-fold. This provides a literature-validated pathway for teams targeting hyperpigmentation disorders or cosmetic active-ingredient discovery [1]. The 3,4-dimethoxy substitution is integral to the synthetic route and final activity.

GPCR and CNS-Targeted Screening Decks

With a LogD₇.₄ of 2.57 and a polar surface area of 72 Ų, (3,4-dimethoxy-benzyl)-thiazol-2-yl-amine falls within the physicochemical envelope commonly associated with CNS drug-likeness (PSA < 90 Ų, LogD 1–3). Its favorable Rule-of-5 compliance (zero violations) supports its use in corporate screening collections intended for phenotypic or target-based GPCR and CNS assays, where the 2,4-isomer's higher LogD₇.₄ of 3.13 may introduce excessive lipophilicity [1].

Application
Selection Property
Validation Focus
Kinase-focused fragment and lead-optimization libraries
Balanced LogD (2.57) and four H-bond acceptors
Kinase panel promiscuity and aqueous solubility
Synthesis of tyrosinase inhibitors and anti-melanogenic agents
Reported scaffold for 5-alkenyl-2-benzylaminothiazol-4(5H)-one analogs
Tyrosinase inhibition and cellular melanogenesis assays
GPCR and CNS-targeted screening decks
CNS drug-like physicochemical profile (PSA 72 Ų, LogD 2.57)
Permeability and target engagement in CNS-relevant assays
Quote Request

Request a Quote for (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.